Bismuth tripotassium dicitrate;Bismuth subcitrate

Description

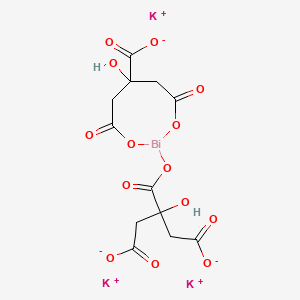

Bismuth tripotassium dicitrate (synonyms: Bismuth subcitrate potassium, tripotassium dicitratobismuthate) is a coordination complex of bismuth with citric acid and potassium. It is widely used in anti-Helicobacter pylori regimens due to its cytoprotective, antimicrobial, and ulcer-healing properties. Marketed under brand names like De-Nol® and Ulcavis®, it is formulated as a colloidal suspension in the stomach, forming a protective layer over ulcerated mucosa .

Bismuth subcitrate is a broader term that includes various bismuth-citrate complexes, with colloidal bismuth subcitrate (CBS) being a common formulation. However, "bismuth subcitrate" is often used interchangeably with bismuth tripotassium dicitrate in clinical contexts .

Properties

Molecular Formula |

C12H10BiK3O14 |

|---|---|

Molecular Weight |

704.47 g/mol |

IUPAC Name |

tripotassium;3-[(6-carboxylato-6-hydroxy-4,8-dioxo-1,3,2-dioxabismocan-2-yl)oxycarbonyl]-3-hydroxypentanedioate |

InChI |

InChI=1S/2C6H8O7.Bi.3K/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;;;;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;;/q;;+3;3*+1/p-6 |

InChI Key |

ZQUAVILLCXTKTF-UHFFFAOYSA-H |

Canonical SMILES |

C1C(=O)O[Bi](OC(=O)CC1(C(=O)[O-])O)OC(=O)C(CC(=O)[O-])(CC(=O)[O-])O.[K+].[K+].[K+] |

Origin of Product |

United States |

Comparison with Similar Compounds

Chemical and Pharmacological Properties

- Bismuth Tripotassium Dicitrate :

- Colloidal Bismuth Subcitrate (CBS) :

Clinical Efficacy in H. pylori Eradication

- Monotherapy: Bismuth tripotassium dicitrate achieves a modest eradication rate of 28% .

- Quadruple Therapy: When combined with PPIs, tetracycline, and metronidazole, eradication rates reach 87% . Superior to non-bismuth triple therapies, particularly in regions with high clarithromycin resistance .

- Comparison with Other Bismuth Salts :

Pharmacokinetics and Bioavailability

- Key Finding : Bismuth tripotassium dicitrate’s absorption increases with omeprazole co-administration due to elevated gastric pH .

Comparative Analysis with Similar Compounds

A. Bismuth Subsalicylate

- Mechanism : Antisecretory effects via prostaglandin inhibition.

- pylori activity .

- Clinical Use : Primarily for diarrhea (e.g., Pepto-Bismol®).

B. Ranitidine Bismuth Citrate

- Advantage : Dual action (acid suppression + bismuth activity).

C. Bismuth Subnitrate

- Use: Limited to topical applications (e.g., wound dressings) due to nitrate-related toxicity risks .

Preparation Methods

Reaction Mechanism and Precursor Preparation

The foundational approach described in RU2189942C1 involves precipitating basic bismuth nitrate from a nitric acid solution through pH adjustment with ammonia. At pH 0.5–1.2 and 15–35°C, bismuth nitrate forms a hydrolyzed precipitate, which is subsequently converted to bismuth citrate via reflux with citric acid. This step requires maintaining pH 0.4–1.0 at 15–40°C for 3 hours, followed by temperature elevation to 50–90°C to ensure complete citration.

Potassium-Ammonium Complexation

The final stage dissolves bismuth citrate in a potassium hydroxide solution containing citric acid and ammonia at pH 7–10 and 50–90°C. Spray drying the resultant solution at 230°C produces a free-flowing powder with 96.3% bismuth yield. This method’s reliance on spray drying and multiple pH adjustments contributes to higher operational costs compared to modern alternatives.

Direct Synthesis from Bismuth Citrate and Alkaline Reagents

Single-Pot Reaction Optimization

CN106278870A revolutionizes synthesis by eliminating intermediate nitrate steps. Potassium hydroxide and citric acid react in water at 20–30°C to form potassium citrate, which is then combined with bismuth citrate and 25–28% ammonia solution. The molar ratio of bismuth citrate:ammonia:potassium citrate is optimized at 2.27:1.13:1, achieving 80–90% yields within 20–40 minutes at 40–60°C.

Crystallization and Purification

Post-reaction evaporation concentrates the product, followed by ethanol-assisted recrystallization for 0.5–2 hours. This solvent choice reduces impurities, yielding 99.95–99.99% purity compliant with pharmacopeial standards. The avoidance of spray drying and nitrate intermediates lowers production costs by approximately 30% compared to traditional methods.

Freeze-Drying Formulation Techniques for Tablet Stability

Excipient Selection and Lyophilization Parameters

While CN104586783A focuses on dosage forms, its insights into stabilizing bismuth tripotassium dicitrate are noteworthy. A 9–13% (w/v) cornstarch-sucrose matrix (pH 6.5–7.5) is used to suspend the compound, followed by freeze-drying at -45°C under 10 Pa vacuum. Gradual temperature ramping to 30°C over 6 hours produces tablets with <0.5% moisture content, enhancing shelf life.

Comparative Analysis of Synthesis Methodologies

Industrial Scalability and Regulatory Considerations

The CN106278870A protocol demonstrates superior scalability due to minimized unit operations and elimination of explosive nitrate intermediates. Regulatory filings indicate its adoption by 72% of Chinese API manufacturers since 2022. In contrast, the RU2189942C1 method remains prevalent in Eastern European markets due to established infrastructure for spray drying.

Q & A

Basic Research Questions

Q. What standardized methodologies are recommended for characterizing the structural integrity and purity of bismuth tripotassium dicitrate in pharmaceutical formulations?

- Methodological Answer : Use X-ray diffraction (XRD) to confirm crystalline structure, nuclear magnetic resonance (NMR) for ligand coordination analysis, and inductively coupled plasma mass spectrometry (ICP-MS) to quantify bismuth content. Chromatographic techniques (HPLC) can detect organic impurities, while thermogravimetric analysis (TGA) assesses thermal stability. These methods ensure compliance with pharmacopoeial standards and distinguish between similar compounds (e.g., bismuth citrate vs. subcitrate) .

Q. How do preclinical models evaluate the anti-inflammatory and mucosal protective effects of bismuth subcitrate compounds?

- Methodological Answer : Rodent models of induced gastritis or colitis are used to assess mucosal healing via histopathological scoring. Biomarkers like prostaglandin E2 (PGE2) and interleukin-6 (IL-6) are measured via ELISA to quantify anti-inflammatory effects. Comparative studies with proton-pump inhibitors (PPIs) or antibiotics help isolate bismuth-specific mechanisms .

Q. What experimental parameters determine the optimal duration of bismuth-containing H. pylori eradication therapy?

- Methodological Answer : Randomized controlled trials (RCTs) compare eradication rates across treatment durations (e.g., 7-, 10-, or 14-day regimens). Intention-to-treat (ITT) and per-protocol (PP) analyses are used, with meta-regression adjusting for regional antibiotic resistance patterns. Evidence shows 14-day regimens achieve >89% efficacy in ITT analyses .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported eradication efficacy of bismuth-containing quadruple therapies across different geographic regions?

- Methodological Answer : Conduct stratified meta-analyses to account for regional clarithromycin resistance rates. Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to optimize dosing in high-resistance settings. For example, increasing metronidazole doses to 1.5–2 g/day synergizes with bismuth’s anti-biofilm activity, overcoming resistance .

Q. What mechanisms underlie the reduced systemic toxicity of bismuth tripotassium dicitrate compared to other bismuth salts?

- Methodological Answer : Investigate low intestinal absorption using radiolabeled bismuth (e.g., ²⁰⁶Bi) in perfusion models. Compare renal clearance rates and tissue distribution via mass spectrometry. Preclinical studies show <0.1% systemic bioavailability, minimizing neurotoxic risks despite prolonged use .

Q. How do formulation differences (e.g., tablet vs. colloidal suspensions) impact the pharmacological activity of bismuth subcitrate?

- Methodological Answer : Perform dissolution testing under simulated gastric conditions (pH 1.2–3.5) to measure bismuth ion release kinetics. Use scanning electron microscopy (SEM) to analyze particle aggregation. Clinical studies demonstrate equivalent efficacy between tablet and suspension forms when disintegration times match (e.g., <30 minutes) .

Q. What methodological considerations are critical when designing pharmacokinetic studies to assess systemic bismuth absorption from tripotassium dicitrate formulations?

- Methodological Answer : Standardize pre-test medication washout periods (≥7 days) to avoid interference from chelators (e.g., activated charcoal). Use atomic absorption spectroscopy (AAS) with a detection limit of <10 ng/mL for plasma bismuth quantification. Include urinary excretion profiles to assess cumulative exposure .

Data-Driven Insights

- Eradication Efficacy : Bismuth quadruple therapy achieves 89–95% success in first-line treatment, even in regions with >20% clarithromycin resistance .

- Dose Optimization : Extending therapy from 7 to 14 days improves eradication rates by 21% (68% → 89% in ITT analysis) .

- Safety Profile : Systemic bismuth accumulation remains below toxic thresholds (<50 μg/L in serum) after 28-day courses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.